molecular formula C18H10BrF2N3S B2758318 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-36-2

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

Cat. No. B2758318
CAS RN: 477297-36-2
M. Wt: 418.26
InChI Key: NMYYPLIRANCIER-FMIVXFBMSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It’s used in scientific research, indicating it may participate in various chemical reactions.


Physical And Chemical Properties Analysis

One of the known physical properties of this compound is its appearance as a yellow solid . It has a melting point of 256–257 °C . More detailed physical and chemical properties are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Reduction and Derivative Formation : The reduction of acrylonitriles similar to the compound , with lithium aluminum hydride, leads to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing its potential in synthesizing novel organic compounds with varied functional groups (Frolov et al., 2005).

  • Novel Heterocycles for Antifungal Agents : New thiazoline and thiophene derivatives linked to indole moieties have been synthesized for potential antifungal applications. This illustrates the compound's utility in generating bioactive heterocycles with potential therapeutic applications (Gomha & Abdel‐Aziz, 2012).

Materials Science Applications

  • Optoelectronic Devices : Thiophene dyes derived from similar acrylonitriles have been studied for their nonlinear optical limiting behavior, which is crucial for protecting human eyes and optical sensors, indicating the potential of such compounds in materials science, especially in developing photonic and optoelectronic devices (Anandan et al., 2018).

Medicinal Chemistry

  • In Vitro Cytotoxic Potency : Acrylonitriles substituted with triazoles or benzimidazoles have been tested for in vitro cytotoxic potency against various cancer cell lines. This highlights the significance of such compounds in medicinal chemistry for developing new anticancer agents (Sa̧czewski et al., 2004).

  • Photoluminescence for Chemosensors : Novel benzimidazoles and benzimidazo[1,2-a]quinolines derived from acrylonitriles have been synthesized and studied for their potential as chemosensors for detecting various cations, demonstrating the compound's application in developing sensitive materials for chemical detection and analysis (Hranjec et al., 2012).

properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrF2N3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-14-4-5-15(20)16(21)7-14/h1-7,9-10,23H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYYPLIRANCIER-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

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